

Panipenem-Betamipron: A Technical Guide to its Efficacy Against Penicillin-Resistant *Streptococcus pneumoniae*

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Compound of Interest

Compound Name: Panipenem-betamipron

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the efficacy of the **panipenem-betamipron** combination against penicillin-resistant *Streptococcus pneumoniae* (PRSP). Panipenem is a carbapenem antibiotic with a broad spectrum of activity, co-administered with betamipron to inhibit renal uptake of panipenem and prevent nephrotoxicity.^{[1][2]} This document synthesizes available in vitro susceptibility data, in vivo animal model results, and clinical trial outcomes to serve as a resource for researchers and professionals in drug development.

In Vitro Activity

Panipenem has demonstrated potent in vitro activity against various strains of *Streptococcus pneumoniae*, including those with reduced susceptibility and resistance to penicillin.

Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC data for panipenem and comparator agents against penicillin-susceptible (PSSP), penicillin-intermediate (PISP), and penicillin-resistant (PRSP) *Streptococcus pneumoniae*.

Table 1: Comparative MIC90 Values (µg/mL) Against *S. pneumoniae* Strains^[3]

Organism Category	Panipenem (PAPM)	Imipenem (IPM)	Meropenem (MEPM)	Cefozopran (CZOP)
PSSP (Penicillin MIC \leq 0.05)	0.012	\leq 0.006	0.05	0.2
PISP (Penicillin MIC 0.1-0.78)	0.05	0.1	0.39	0.78
PRSP (Penicillin MIC \geq 1.56)	0.39	0.78	1.56	6.25

Table 2: MICs ($\mu\text{g/mL}$) Against Specific PRSP Clinical Isolates in an In Vivo Study[3]

PRSP Isolate	Panipenem (PAPM)	Imipenem (IPM)	Meropenem (MEPM)	Cefozopran (CZOP)	Ceftriaxone (CTRX)	Ampicillin (ABPC)	Vancomycin (VCM)
9601 (Serotype 6)	0.125	0.25	0.5	2	1	4	0.5
10693 (Serotype 19)	0.125	0.5	1	1	1	4	0.25

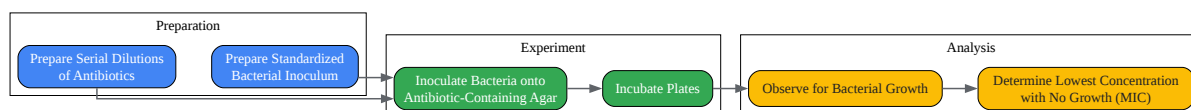
Experimental Protocols: Susceptibility Testing

The primary method cited for determining the MICs of panipenem against *S. pneumoniae* is the agar dilution method.[3]

Protocol: Agar Dilution Method for MIC Determination

- Preparation of Antibiotic Plates: A series of agar plates (typically Mueller-Hinton agar supplemented with 5% sheep blood for *S. pneumoniae*) are prepared, each containing a specific concentration of the antibiotic to be tested. A growth control plate with no antibiotic is also prepared.

- **Inoculum Preparation:** A standardized inoculum of the bacterial isolate is prepared. This typically involves growing the bacteria to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known concentration of bacterial cells.
- **Inoculation:** The prepared bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the growth control plate.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 35-37°C in a CO₂-enriched atmosphere) for a specified period (e.g., 18-24 hours).
- **MIC Determination:** The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar plate.



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Caption: Workflow for MIC determination using the agar dilution method.

In Vivo Efficacy in a Pneumonia Model

Panipenem-betamipron has demonstrated significant efficacy in a murine model of pneumonia caused by PRSP, proving superior to several other tested beta-lactam antibiotics.[3]

Study Design and Outcomes

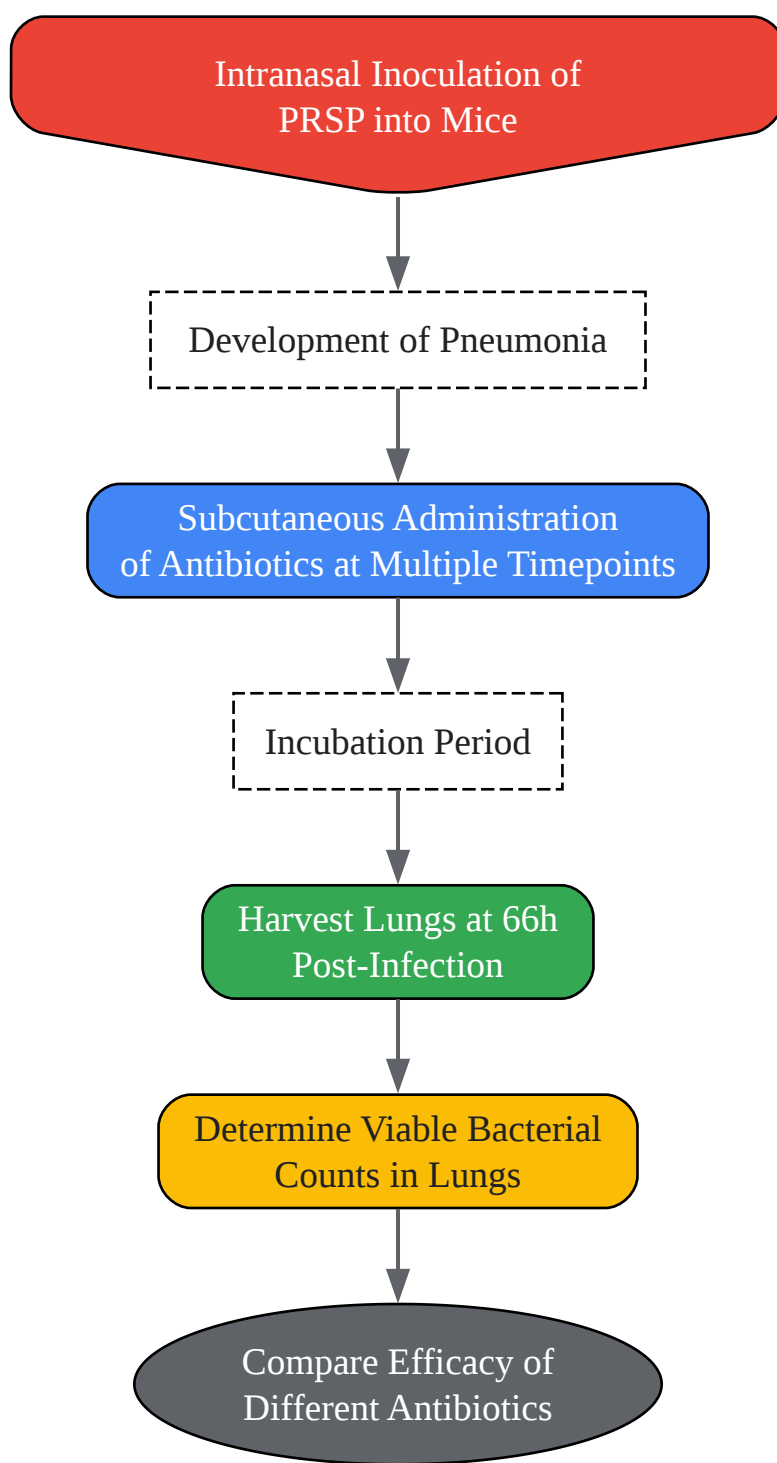
An experimental pneumonia model in mice was used to compare the in vivo efficacy of **panipenem-betamipron** with other antibiotics against two clinical isolates of PRSP.[3]

Table 3: Efficacy of **Panipenem-Betamipron** in a Murine Pneumonia Model[3]

Treatment Group	Dosing (mg/kg)	Outcome
Panipenem/Betamipron	0.4, 2, 10	Showed the greatest efficacy in reducing viable cell counts in the lungs compared to comparator drugs.
Imipenem/Cilastatin	0.4, 2, 10	Less effective than panipenem-betamipron.
Meropenem	0.4, 2, 10	Less effective than panipenem-betamipron.
Ceftriaxone	0.4, 2, 10	Less effective than panipenem-betamipron.
Ampicillin	0.4, 2, 10	Less effective than panipenem-betamipron.
Vancomycin	0.4, 2, 10	Less effective than panipenem-betamipron.

Experimental Protocol: Murine Pneumonia Model

- Animal Model: ddY male mice were used for the study.[\[3\]](#)
- Infection: A clinical isolate of PRSP (strain 9601 or 10693) was inoculated intranasally to induce pneumonia.[\[3\]](#)
- Treatment: Antibiotics were administered subcutaneously at doses of 0.4, 2, and 10 mg/kg at 18, 26, 42, and 50 hours post-infection.[\[3\]](#)
- Endpoint: Viable bacterial cell counts in the lungs were determined at 66 hours post-infection to assess the efficacy of the treatment.[\[3\]](#)



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Caption: Experimental workflow of the murine pneumonia model.

Clinical Efficacy

Clinical studies in both pediatric and adult populations have demonstrated the effectiveness of **panipenem-betamipron** in treating various bacterial infections, including those caused by PRSP.

Pediatric Studies

In a study involving 11 pediatric patients with various infections, including one case of PRSP meningitis, **panipenem-betamipron** administered at 50-69 mg/kg/day resulted in good clinical responses in all patients.^[4] Bacteriological eradication was achieved in all 9 evaluable cases.^[4] Another study with 15 children, primarily with acute pneumonia, showed good to excellent clinical responses in all patients, with 100% bacteriological eradication for the 12 identified strains.^[5]

Adult Studies

A multicenter clinical trial for moderate to severe pulmonary infections in 621 patients showed an overall effective rate of 84.4% for **panipenem-betamipron**.^[6] The bacteriological eradication rate was 80.9%.^[6] Large, randomized clinical trials have shown that **panipenem-betamipron** has good clinical and bacteriological efficacy, similar to that of imipenem/cilastatin, in adults with respiratory and urinary tract infections.^{[1][2]}

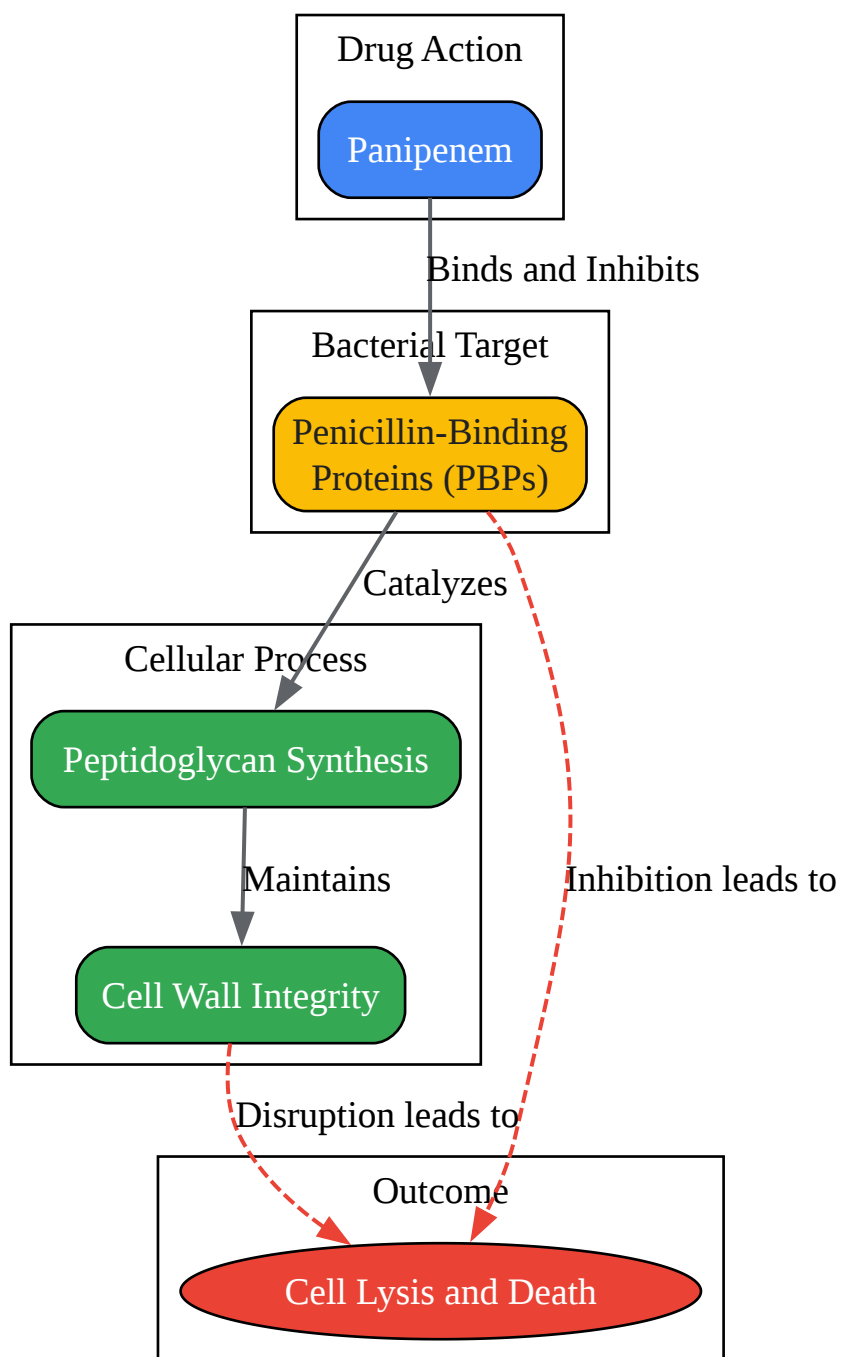
Table 4: Summary of Clinical Efficacy Data

Population	Infection Type	Dosage	Clinical Efficacy	Bacteriological Eradication	Reference
Pediatric	Various (incl. PRSP meningitis)	50-69 mg/kg/day	100% good/excellent response	100% (9 cases)	[4]
Pediatric	Acute Pneumonia, etc.	Not specified	100% good/excellent response	100% (12 strains)	[5]
Adult	Moderate to Severe Pulmonary	500 mg q6h	84.4% overall effective rate	80.9%	[6]
Adult	Respiratory & Urinary Tract	Not specified	Similar to imipenem/cilastatin	Similar to imipenem/cilastatin	[1] [2]

Mechanism of Action

Like other beta-lactam antibiotics, panipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis.

Panipenem binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[\[7\]](#) In *Streptococcus pneumoniae*, key PBPs include PBP1a, PBP1b, PBP2a, PBP2b, and PBP2x.[\[7\]](#) The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Resistance to penicillin in *S. pneumoniae* is primarily due to alterations in these PBPs, which reduce their affinity for beta-lactam antibiotics.[\[8\]](#)[\[9\]](#) The potent activity of carbapenems like panipenem against PRSP is attributed to their high affinity for these altered PBPs and stability against beta-lactamases.[\[1\]](#)



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Caption: Mechanism of action of Panipenem against *S. pneumoniae*.

Conclusion

Panipenem-betamipron exhibits potent in vitro activity against penicillin-resistant *Streptococcus pneumoniae*, which translates to significant in vivo efficacy in preclinical models of pneumonia. Clinical data from both pediatric and adult populations support its use in treating infections where PRSP is a potential pathogen. Its mechanism of action, targeting essential penicillin-binding proteins, makes it a valuable therapeutic option in an era of increasing antimicrobial resistance. This guide provides a foundational understanding for further research and development in the field of antibacterial therapeutics.

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